5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound belonging to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that combines a carboxylic acid group with a 1,2,4-oxadiazole moiety, making it of interest in drug discovery and development. The presence of the fluorine atom and the methyl group on the phenyl ring may enhance its pharmacological properties.
The synthesis and characterization of 1,2,4-oxadiazole derivatives have been extensively studied in the literature, highlighting their potential as bioactive compounds. Research indicates that these derivatives can be synthesized using various methods, including microwave-assisted techniques and one-pot reactions involving amidoximes and carboxylic acids .
5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is classified as an organic compound within the heterocyclic category due to its oxadiazole ring. It is also categorized as a carboxylic acid due to the presence of the -COOH functional group.
The synthesis of 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methods:
The reaction conditions often involve controlling temperature and time to optimize yield and purity. For instance, microwave-assisted methods can significantly reduce reaction times compared to traditional heating methods.
The molecular structure of 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid includes:
5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
Reactions involving this compound may require specific conditions such as temperature control or catalysts to enhance reaction rates or yields.
The mechanism of action for compounds like 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves:
Research has shown that oxadiazoles exhibit various biological activities including antimicrobial and anti-inflammatory effects .
Relevant data regarding melting point or boiling point may require specific experimental determination.
5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has potential applications in:
The 1,2,4-oxadiazole heterocycle has evolved from a chemical curiosity first synthesized in 1884 into an indispensable scaffold in modern drug design. Its symmetrical structure—a five-membered ring containing two nitrogen atoms and one oxygen atom—confers exceptional metabolic stability while allowing precise spatial orientation of pharmacophoric elements. This heterocycle's journey from laboratory novelty to pharmacotherapeutic cornerstone reflects its unique capacity to overcome intrinsic limitations of traditional carboxylic acid derivatives while expanding medicinal chemistry's synthetic toolbox [3] [10].
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities due to its comparable electronic distribution and spatial geometry, while offering superior resistance to enzymatic and hydrolytic degradation. This bioisosteric equivalence arises from the ring's dipole moment (approximately 4.5 D) and ability to participate in hydrogen bonding through its nitrogen atoms, mimicking carbonyl interactions with biological targets. Crucially, the heterocycle maintains similar π-electron density at key positions but replaces the hydrolytically labile carbonyl group with a stable nitrogen-oxygen linkage. This property is exemplified by the clinical success of oxadiazole-containing drugs like Oxolamine (cough suppressant), Ataluren (Duchenne muscular dystrophy treatment), and Pleconaril (antiviral), which leverage this stability for improved pharmacokinetic profiles [3] [7].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Conventional Carboxylic Acid Derivatives
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low (pH-sensitive) | High (resists enzymatic & chemical hydrolysis) | Enhanced metabolic stability and oral bioavailability |
Dipole Moment | ~1.7-3.7 D | ~4.5 D | Improved target binding through dipole-dipole interactions |
Hydrogen Bonding Capacity | Acceptor (carbonyl oxygen) | Acceptor (N atoms) & weak donor (C-H) | Mimics amide bonds in protein interactions |
Spatial Geometry | Planar | Planar | Maintains pharmacophore spatial orientation |
π-Electron Delocalization | Localized | Delocalized across ring | Enhanced binding to aromatic pockets in receptors |
The bioisosteric replacement strategy is particularly valuable when metabolic instability limits therapeutic utility. For instance, ester-containing compounds frequently undergo rapid first-pass hydrolysis, while their oxadiazole analogues demonstrate extended plasma half-lives without compromising target engagement. This equivalence underpins the design rationale for 5-(2-fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342372-60-4), where the oxadiazole core provides a stable platform for the carboxylic acid functionality while the fluoromethylphenyl moiety enables optimal lipophilicity and target interactions [1] [7] [10].
Contrary to early assumptions that 1,2,4-oxadiazoles were exclusively synthetic constructs, significant oxadiazole-containing alkaloids have been isolated from marine and plant sources, validating their biological relevance. The sea slug Phidiana militaris produces phidianidines A and B, indole alkaloids featuring a 1,2,4-oxadiazole bridge. These compounds demonstrate potent in vitro cytotoxicity against diverse mammalian cell lines (C6, HeLa, CaCo-2) and act as selective agonists for protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) – targets implicated in cancer and inflammatory disorders [3].
Another naturally occurring oxadiazole, quisqualic acid, isolated from Quisqualis indica seeds, exhibits potent activity as a metabotropic glutamate receptor (mGluR) agonist. Its specificity for group II mGlu receptors positions it as a molecular template for neurological therapeutics targeting epilepsy, stroke, and neurodegenerative conditions. These natural products demonstrate evolutionary optimization of the 1,2,4-oxadiazole pharmacophore for receptor binding, providing valuable structural blueprints for synthetic analogues like 5-(2-fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid. Their existence confirms the biological compatibility of this heterocycle and its potential for high-affinity target interactions [3].
Table 2: Naturally Occurring 1,2,4-Oxadiazole Derivatives and Their Biological Activities
Natural Compound | Source | Biological Activity | Molecular Targets |
---|---|---|---|
Phidianidine A | Phidiana militaris (sea slug) | Cytotoxic, PTP1B agonist | Protein-tyrosine phosphatase 1B (PTP1B), CXCR4 receptor |
Phidianidine B | Phidiana militaris (sea slug) | Cytotoxic, CXCR4 agonist | CXCR4 receptor, tumor cell lines |
Quisqualic Acid | Quisqualis indica seeds | Neuroexcitatory agonist | Metabotropic glutamate receptors (Group II) |
The bioactivity of 1,2,4-oxadiazole derivatives exhibits exquisite sensitivity to electronic perturbations introduced via aromatic substituents. Systematic structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (EWGs), particularly halogens at specific positions on phenyl rings attached at C5, significantly enhance antibacterial potency against Gram-positive pathogens. This enhancement stems from optimized lipophilicity (logP ≈1.8-2.2), improved membrane penetration, and optimized interactions with hydrophobic binding pockets in target enzymes like penicillin-binding proteins (PBPs). For example, fluorination of the phenyl ring at the ortho position, as in 5-(2-fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, balances electronic effects and lipophilicity, improving bacterial cell wall biosynthesis inhibition [1] [7].
Conversely, electron-donating groups (EDGs) like methoxy or methyl typically reduce antibacterial efficacy but may enhance affinity for other target classes. The methyl group in the 5-methylphenyl moiety of our focus compound serves dual purposes: it moderately enhances lipophilicity without excessive electron donation and provides metabolic stabilization by blocking cytochrome P450-mediated hydroxylation. This strategic substitution pattern demonstrates how fine-tuning electronic properties through substituent selection directly modulates pharmacological parameters including MIC values, plasma protein binding (typically 90-99% for active derivatives), and oral bioavailability [1] [7].
Table 3: Impact of Substituents on 5-Aryl-1,2,4-oxadiazole Antibacterial Activity (S. aureus MIC)
C5-Phenyl Substituent | Position | Electron Effect | MIC Range (μg/mL) | Influence on Lipophilicity |
---|---|---|---|---|
Fluoro | ortho | Weakly withdrawing | 0.5–2 | Moderate increase (logP +0.14) |
Chloro | meta/para | Withdrawing | 1–4 | Significant increase (logP +0.71) |
Trifluoromethoxy | para | Strongly withdrawing | 2–8 | Substantial increase (logP +0.90) |
Methyl | meta/para | Donating | 8–32 | Moderate increase (logP +0.56) |
Methoxy | para | Strongly donating | >32 | Moderate increase (logP +0.02) |
Carboxylic Acid | ortho | Strongly withdrawing | >128 | Substantial decrease (logP -1.41) |
The asymmetric arrangement of heteroatoms in 1,2,4-oxadiazoles creates distinct electronic environments at C3 versus C5, making positional isomerism a critical determinant of biological activity. The electron-withdrawing character is more pronounced at C5 due to its direct bonding to the furan-type oxygen, rendering this position more electrophilic than C3. Consequently, carboxylic acid functionalization at C3 (as in 5-(2-fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid) yields derivatives compatible with target engagement while maintaining favorable physicochemical properties. Reversing this substitution pattern (acid at C5, phenyl at C3) typically diminishes antibacterial potency due to altered electron distribution and suboptimal spatial presentation of the carboxylic acid moiety to biological targets [3] [10].
Beyond ring connectivity, substitution patterns on the pendant phenyl ring dramatically influence target selectivity. Ortho-fluorination, as present in our focus compound, enhances activity against staphylococcal PBPs while potentially reducing off-target effects on human kinases. Meta-substitution generally favors antibacterial activity, whereas para-substitution often shifts selectivity toward other target classes like CNS receptors. The 2-fluoro-5-methylphenyl configuration represents an optimized compromise, where ortho-fluorine enhances ring planarity and membrane permeability while the meta-methyl group provides steric stabilization of the target complex without introducing problematic metabolism. This precise substitution pattern exemplifies how positional isomerism guides molecular recognition across different biological targets, enabling rational design of selective therapeutic agents [1] [7] [10].
Table 4: Influence of Positional Isomerism on 1,2,4-Oxadiazole Biological Activity
Isomer Type | Structural Feature | Biological Consequence | Target Selectivity Implications |
---|---|---|---|
C3 vs. C5 Carboxylic Acid | Acid at C3 (e.g., focus compound) | Enhanced antibacterial potency | Selective for bacterial PBPs over mammalian enzymes |
Acid at C5 | Reduced antibacterial activity | Potential shift toward antiviral targets | |
Phenyl Substitution Pattern | 2-Fluoro substitution (ortho) | Improved Gram-positive activity | Enhanced selectivity for PBP2a of MRSA |
5-Methyl substitution (meta) | Metabolic stabilization without activity loss | Reduced CYP450 interactions | |
4-Methoxy substitution (para) | Loss of antibacterial activity | Potential CNS activity (orexin/kappa opioid receptors) | |
Heterocycle Isomerism | 1,3,4-Oxadiazole analogue | Different activity profile | Shift toward anticancer/anticonvulsant targets |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7